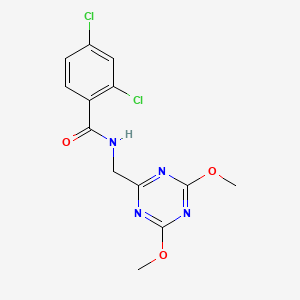

2,4-dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of triazine and is known to be a stable yet highly reactive peptide coupling agent . It has been reported as a useful coupling reagent for the purification of peptides . It is also a part of the class of compounds known as quaternary ammonium salts, which are known for their antimicrobial properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran . This reaction results in the formation of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . The synthesis process is reported to be efficient and economically sustainable .Molecular Structure Analysis

The molecular structure of this compound includes a triazine ring with two chlorine atoms and a methyl group attached to a nitrogen atom . The triazine ring is also substituted with two methoxy groups . The molecular weight of this compound is 276.72 .Chemical Reactions Analysis

This compound is known to participate in coupling reactions, particularly in the condensation of carboxylic acids and amines to form corresponding amides . It can also be used in the esterification of carboxylic acids with alcohols to form corresponding esters .Scientific Research Applications

Antimicrobial Activity

The compound has been found to exhibit significant antimicrobial activity . It has been used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives, which have shown promising activity against Staphylococcus aureus and Escherichia coli .

Anticancer Effects

The compound has been associated with notable anticancer effects on various human cancer cells . For instance, it has shown potential in treating cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS .

Anti-fungal Properties

The compound has been found to exhibit anti-fungal properties . This makes it a potential candidate for the development of new anti-fungal drugs .

Anti-malarial Properties

The compound has been associated with anti-malarial properties . This suggests its potential use in the development of new anti-malarial drugs .

Anti-TB Properties

The compound has been found to exhibit anti-TB properties . This suggests its potential use in the development of new drugs for the treatment of tuberculosis .

Herbicidal Effects

The compound has been associated with herbicidal effects . This suggests its potential use in the development of new herbicides .

Chiral Stationary Phases

The compound has been used in the preparation of chiral stationary phases . This has applications in the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

Preparation of Luminescent, Optical Switches and Tri-radical Cation Species

The compound has been used in the preparation of luminescent, optical switches and tri-radical cation species . This has potential applications in the field of optoelectronics .

Mechanism of Action

Target of Action

It is known that this compound is a highly reactive peptide coupling agent . Peptide coupling agents are used to facilitate the formation of peptide bonds, which link amino acids together in proteins. Therefore, the primary targets of this compound are likely to be amino acids or proteins.

Mode of Action

The compound interacts with its targets through a process known as amide bond formation . This process involves a nucleophilic attack by an amine, alcohol, or another nucleophile on the highly reactive ester formed by the compound . As a result, a molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol is released, and the corresponding carboxylic derivative is formed .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Moreover, its water insolubility suggests that it may be more stable and effective in non-aqueous environments.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

properties

IUPAC Name |

2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4O3/c1-21-12-17-10(18-13(19-12)22-2)6-16-11(20)8-4-3-7(14)5-9(8)15/h3-5H,6H2,1-2H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDZYDUIYLGYQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)